Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound featuring a fused bicyclic imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach includes the cyclization of amido-nitriles to form the imidazo[1,2-a]pyridine core . This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis methods under microwave irradiation, which offer advantages such as reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the synthesis of essential bacterial proteins, thereby exerting its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and organism.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanol: Shares the furan ring structure but lacks the imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridine derivatives: These compounds have similar core structures but different substituents, affecting their biological activity.
Uniqueness
Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of the furan ring and imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[[2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C20H17N3O3/c1-13-10-11-16(26-13)18-19(23-12-6-5-9-17(23)22-18)21-15-8-4-3-7-14(15)20(24)25-2/h3-12,21H,1-2H3 |
InChI Key |
ITCBIMWDGMOAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(N3C=CC=CC3=N2)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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